molecular formula C14H18N2O2S B2766162 (Z)-3-(2-((4-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol CAS No. 905781-09-1

(Z)-3-(2-((4-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol

Cat. No. B2766162
CAS RN: 905781-09-1
M. Wt: 278.37
InChI Key: LGZQWERDBDFWLV-PFONDFGASA-N
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Description

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is a component of vitamin B1 (thiamine) and many pharmaceuticals .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a heterocyclic compound. It also has a methoxyphenyl group attached to the nitrogen atom of the thiazole ring and a propanol group attached to the carbon atom of the thiazole ring .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the thiazole ring might contribute to the compound’s stability, and the methoxyphenyl and propanol groups might affect its solubility .

Scientific Research Applications

Antimicrobial Activity

A study on imino-4-methoxyphenol thiazole derived Schiff bases highlighted their synthesis and characterization. These compounds were tested for their antimicrobial properties against bacteria (E. coli and R. solanacearum) and fungi (F. oxysporum and A. niger), showing moderate activity. The study suggests these compounds as potential antimicrobial agents (H. M. Vinusha et al., 2015).

Atropisomerism and Chemical Properties

Another research explored the atropisomerism in 2-arylimino-N-(2-hydroxyphenyl)thiazoline series, demonstrating how hydrogen bonding influences the racemization process. This study adds valuable insights into the chemical behavior and stability of such compounds (C. Roussel et al., 2008).

Heterocyclic Ligands and Metal Complexes

Research on novel Zinc(II) complexes of heterocyclic ligands, including Schiff base ligands derived from thiazole compounds, demonstrated significant antimicrobial activities. These studies suggest the potential of these complexes in developing new antimicrobial agents (R. Yamgar et al., 2014).

Photophysical and Electroluminescent Properties

A study on Zn(II)‐chelated complexes based on benzothiazole derivatives investigated their photophysical and electroluminescent properties. This research highlights the potential application of such complexes in optoelectronic devices, demonstrating white-light emission and efficient electron-transport properties for OLEDs (S. Roh et al., 2009).

Aldose Reductase Inhibition

Novel iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors for aldose reductase, an enzyme implicated in diabetic complications. This research underscores the therapeutic potential of these compounds in managing diabetic complications (Sher Ali et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many drugs containing a thiazole ring work by inhibiting certain enzymes .

properties

IUPAC Name

3-[2-(4-methoxyphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-11-10-19-14(16(11)8-3-9-17)15-12-4-6-13(18-2)7-5-12/h4-7,10,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZQWERDBDFWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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